4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide
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Overview
Description
4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide, commonly referred to as 4-APPES, is a synthetic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethylsulfonyl group: This step involves the reaction of an appropriate sulfonyl chloride with an ethylamine derivative under controlled conditions.
Coupling with pyridine derivative: The ethylsulfonyl group is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the phenoxybenzamide structure: The final step involves the reaction of the intermediate with a phenoxybenzamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4- [4- (methylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4- [4- (ethylsulfonyl- (pyridin-2-ylmethyl)amino)phenoxy]benzamide: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.
Uniqueness
4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide is unique due to its specific ethylsulfonyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-[ethylsulfonyl(pyridin-3-ylmethyl)amino]phenoxy]benzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-2-29(26,27)24(15-16-4-3-13-23-14-16)18-7-11-20(12-8-18)28-19-9-5-17(6-10-19)21(22)25/h3-14H,2,15H2,1H3,(H2,22,25) |
InChI Key |
VCBPWPYIGXFKDH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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